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Compound of Interest

Compound Name: MAX-40279 hemiadipate

Cat. No.: B13920404

For researchers, scientists, and drug development professionals, this guide provides a
comprehensive comparison of MAX-40279 hemiadipate against the current standard of care
for FMS-like tyrosine kinase 3 (FLT3)-mutated Acute Myeloid Leukemia (AML). This document
synthesizes available preclinical data, outlines relevant signaling pathways and experimental
methodologies, and offers a balanced perspective on the potential positioning of this novel dual
FLT3/FGFR inhibitor.

Executive Summary

MAX-40279 is an orally bioavailable, dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and
fibroblast growth factor receptor (FGFR).[1][2] Developed by MaxiNovel Pharmaceuticals, it has
received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the
treatment of AML.[1] Preclinical studies suggest that MAX-40279 holds promise in overcoming
resistance mechanisms that limit the efficacy of current FLT3 inhibitors. While clinical data
remains limited, this guide provides a framework for understanding its potential advantages
and areas for further investigation.

Mechanism of Action: A Dual-Targeting Approach

MAX-40279 distinguishes itself from several established FLT3 inhibitors by its dual-targeting
mechanism. It not only inhibits the primary driver of proliferation in a significant subset of AML,
the FLT3 kinase, but also targets the FGFR pathway.[1][2] The activation of the FGF/FGFR
signaling pathway in the bone marrow microenvironment has been identified as a key
mechanism of resistance to FLT3 inhibitor therapy. By concurrently inhibiting both pathways,
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MAX-40279 is designed to preemptively address this resistance, potentially leading to more
durable responses.[1] Preclinical evidence suggests MAX-40279 is effective against FLT3
tyrosine kinase domain (TKD) mutations, such as D835Y, which confer resistance to type I
FLT3 inhibitors like quizartinib and sorafenib.[2][3]

Signaling Pathway Overview

Mutated FLT3, particularly with internal tandem duplication (FLT3-ITD), leads to constitutive
activation of the kinase, driving downstream signaling cascades that promote leukemic cell
proliferation and survival. Key pathways activated include STAT5, RAS/MEK/ERK, and
PI3K/AKT. The FGFR pathway, when activated by ligands such as FGF2 in the bone marrow,
can also activate the RAS/MEK/ERK and PI3K/AKT pathways, providing a bypass signaling
route in the presence of FLT3 inhibition.
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Fig. 1: Dual inhibition of FLT3 and FGFR pathways by MAX-40279.

Benchmarking Against Standard of Care
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The standard of care for newly diagnosed, fit patients with FLT3-mutated AML typically involves
intensive chemotherapy in combination with a FLT3 inhibitor, such as midostaurin or quizartinib.
For relapsed or refractory (R/R) FLT3-mutated AML, gilteritinib is a standard therapeutic option.

Preclinical Efficacy

Direct head-to-head preclinical comparisons of MAX-40279 with all standard-of-care agents are
not publicly available. However, existing data allows for an initial assessment.

Standard of Care

Parameter MAX-40279 hemiadipate .
(Representative Agents)
Gilteritinib: FLT3,
AXLQuizartinib:

Target(s) FLT3, FGFR[1][2] ) . )
FLT3Midostaurin: Multiple
kinases including FLT3

Activity against FLT3-ITD Potent inhibition[3] Potent inhibition by all agents

. . Gilteritinib: ActiveQuizartinib:
Activity against FLT3-TKD

Active[2][3] InactiveMidostaurin: Limited
(e.g., D835Y) o
activity
i ) Gilteritinib: Significant tumor
In Vivo Tumor Growth 58% to 106% in AML

o regressionQuizartinib:
Inhibition (Xenograft Models) models[3] o ]
Significant tumor regression

) ) ) Variable, an important factor
Bone Marrow Concentration Higher than in plasma(3] i
for efficacy

Note: The lack of publicly available IC50 values for MAX-40279 prevents a more direct
guantitative comparison of potency.

Clinical Development

MAX-40279 has been evaluated in a Phase | dose-escalation study in patients with AML
(NCT03412292).[1] As of late 2025, the results of this trial have not been publicly disclosed.
Subsequently, MAX-40279 has advanced to Phase Il clinical trials for solid tumors, including
advanced colorectal cancer and gastric or gastroesophageal junction cancer.[4] This
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progression suggests that a maximum tolerated dose and a recommended Phase Il dose have

likely been established.

. . Status (as of . Primary
Trial Identifier Phase Population :
late 2025) Endpoints
MAX-40279
Active, not MTD, Safety,
NCT03412292 I N AML[1] N
recruiting Tolerability[1]
Standard of Care
Gilteritinib R/R FLT3- ]
I Completed Overall Survival
(ADMIRAL) mutated AML
Quizartinib i
Newly diagnosed ]
(QUANTUM- ] Completed Overall Survival
. FLT3-ITD AML
First)
) ) Newly diagnosed
Midostaurin ]
[} Completed FLT3-mutated Overall Survival
(RATIFY)

AML

Experimental Protocols

Detailed protocols for the preclinical evaluation of MAX-40279 have not been published.

However, based on the assays mentioned in preclinical abstracts, the following represents a

general workflow for the characterization of a novel FLT3 inhibitor.[3]
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Fig. 2: General experimental workflow for preclinical and early clinical development.
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Enzymatic Assays

Biochemical assays are performed to determine the half-maximal inhibitory concentration
(IC50) of the compound against purified wild-type and mutant FLT3 and FGFR kinases. These
assays typically measure the inhibition of ATP-dependent phosphorylation of a substrate.

Cell-Based Assays

The anti-proliferative activity of the compound is evaluated in AML cell lines harboring FLT3
mutations (e.g., MV4-11 for FLT3-ITD) and in cell lines with FGFR dependency (e.g., KG-1).
Cell viability is typically assessed using assays such as MTS or CellTiter-Glo after a defined
incubation period with the inhibitor.

Signal Transduction Assays

To confirm on-target activity within the cell, Western blotting is used to measure the
phosphorylation status of FLT3 and its key downstream effectors (e.g., STAT5, ERK, AKT) in
AML cell lines following treatment with the inhibitor.

In Vivo Xenograft Models

Immunocompromised mice are subcutaneously or intravenously engrafted with human AML
cell lines or patient-derived blasts. Once tumors are established or leukemia is systemic, mice
are treated with the investigational agent or a vehicle control. Tumor volume and animal
survival are monitored to assess efficacy.

Conclusion and Future Directions

MAX-40279 hemiadipate presents a promising preclinical profile as a dual FLT3/FGFR
inhibitor for the treatment of FLT3-mutated AML. Its ability to target a key resistance pathway
and its efficacy against known resistance-conferring mutations warrant further investigation.
The key differentiating factor for MAX-40279 will be its clinical performance. The forthcoming
results from its clinical trials will be critical in defining its role relative to the established
standards of care. Researchers are encouraged to monitor for presentations and publications
from MaxiNovel Pharmaceuticals for forthcoming data that will allow for a more definitive
comparison.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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